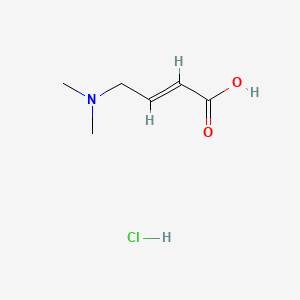

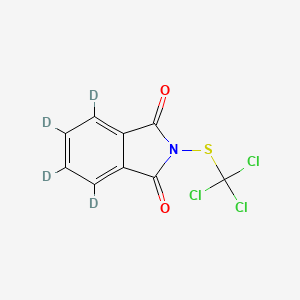

![molecular formula C6H4ClN3 B590235 3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1111638-10-8](/img/structure/B590235.png)

3-chloro-5H-pyrrolo[2,3-b]pyrazine

Vue d'ensemble

Description

3-Chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom at the 3-position of the pyrrolo[2,3-b]pyrazine scaffold enhances its chemical reactivity and potential for various synthetic transformations .

Mécanisme D'action

Target of Action

3-Chloro-5H-pyrrolo[2,3-b]pyrazine is a compound that has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .

Mode of Action

It is suggested that the compound may formhydrogen bonds with FGFR, leading to its inhibitory activity . This interaction could potentially alter the receptor’s function, thereby inhibiting the growth and proliferation of cancer cells.

Biochemical Pathways

The FGFR pathway plays a crucial role in cell proliferation, survival, migration, and differentiation. By inhibiting FGFR, this compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The inhibition of FGFR by this compound could lead to a decrease in cancer cell growth and proliferation . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. Moreover, the compound’s action could also be influenced by the presence of other molecules in its environment .

Analyse Biochimique

Biochemical Properties

3-chloro-5H-pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as p90 ribosomal S6 kinase and fibroblast growth factor receptor (FGFR) inhibitors . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to downstream effects on cellular signaling pathways, making it a valuable tool in studying kinase-related processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism. For instance, it can reduce the migration and invasion abilities of certain cancer cells, thereby highlighting its potential as an anti-cancer agent . Additionally, this compound can impact cell proliferation and apoptosis, further emphasizing its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, targeting kinases such as FGFR . The binding of this compound to the active site of these kinases prevents their phosphorylation activity, thereby disrupting downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in long-term studies. Over time, the compound may undergo degradation, which can influence its inhibitory activity on kinases . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, although the exact temporal dynamics may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. The compound’s ability to penetrate cellular membranes and reach target sites is essential for its inhibitory activity on kinases.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its inhibitory effects on kinases. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:

Preparation of Pyrrole-Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones, which serve as precursors for further transformations.

Sonogashira Cross-Coupling:

Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.

Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold to form the desired pyrrolopyrazine scaffold.

Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave irradiation to enhance reaction rates and selectivities .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Amination Reactions: Amination reactions can be carried out under metal-free conditions or using metal catalysts to introduce amino groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Cyclization: Gold catalysts and sodium hydride are commonly used for cyclization reactions.

Amination: Amination reactions can be performed using microwave irradiation or Buchwald cross-coupling conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

3-Chloro-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:

Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors, which are important in cancer therapy.

Biological Studies: It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.

Material Science: Pyrrolopyrazine derivatives are explored for their potential use in organic optoelectronic materials, such as field-effect transistors and photovoltaic cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

6H-Pyrrolo[3,4-b]pyrazine: Another member of the pyrrolopyrazine family with distinct biological activities.

Uniqueness

3-Chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and its potent kinase inhibitory activity, making it a valuable scaffold for drug discovery and development .

Propriétés

IUPAC Name |

3-chloro-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTQGZAUKADLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654016 | |

| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111638-10-8 | |

| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the different synthetic routes to obtain derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine and how do they differ in regioselectivity?

A1: Recent research [1] demonstrates two distinct pathways for synthesizing derivatives of this compound through regioselective amination reactions:

Q2: How do the optical and thermal properties differ between 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, and what implications do these differences have for potential applications?

A2: Researchers have synthesized both 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives from pyrrolopyrazine scaffolds via Sonogashira reactions. [1] Subsequent analysis of their optical and thermal properties revealed that the 1,7-derivatives exhibit more desirable characteristics for optoelectronic applications. While the specific reasons for these differences were not elaborated upon in the paper, this finding highlights the importance of regioisomerism in influencing the material properties of these compounds. Further investigation into the structure-property relationships of these derivatives is crucial for optimizing their performance in optoelectronic devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

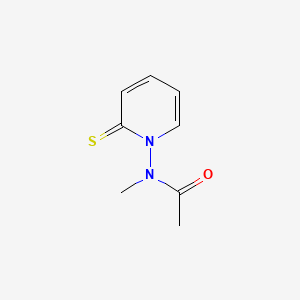

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)

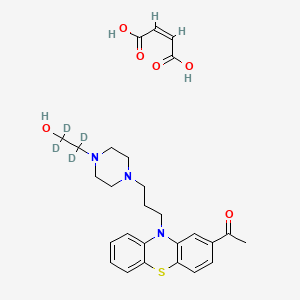

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)